Cas no 108963-16-2 (1,2,4-Tris(methanesulfonyloxy)butane)

1,2,4-Tris(methanesulfonyloxy)butane is a versatile organic compound characterized by its three methanesulfonyloxy groups attached to a butane backbone. This structure imparts unique physical and chemical properties, making it highly sought after in various applications. Its key advantages include enhanced solubility in organic solvents, stability under a range of pH conditions, and its ability to function as a non-volatile reaction intermediate in organic synthesis.
1,2,4-Tris(methanesulfonyloxy)butane structure
108963-16-2 structure
Product Name:1,2,4-Tris(methanesulfonyloxy)butane
CAS No:108963-16-2
MF:C7H16O9S3
MW:340.391539573669
CID:128227
PubChem ID:87577216
Update Time:2025-07-31

1,2,4-Tris(methanesulfonyloxy)butane Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Butanetriol,1,2,4-trimethanesulfonate
    • 1,2,4-Tris(methanesulfonyloxy)butane
    • 1,2,4-Butanetriol Trimethanesulfonate
    • Trismethanesulfonyloxybutane
    • 1,2,4-TRIS(METHANESULFONYLOXY)BUTANE 95+%
    • YJIUOKPKBPEIMF-UHFFFAOYSA-N
    • OR53032
    • FCH2713226
    • butane-1,2,4-triyl trimethanesulfonate
    • 1,2,4-Butanetriol tris(methanesulfonate)
    • 1,4-bis(methanesulfonyloxy)butan-2-yl methanesulfonate
    • 2-[(Methanesulfonyl)oxy]butane-1,4-diyl dimethanesulfonate
    • methanesulphonic acid 3,4-bis-methanesulphony
    • methanesulphonic acid 3,4-bis-methanesulphonyloxy-butyl es
    • T1454
    • methanesulphonic acid 3,4-bis-methanesulphonyloxy-butyl ester
    • 3,4-bis(methylsulfonyloxy)butyl methanesulfonate
    • MFCD00191688
    • DTXSID80542478
    • SCHEMBL776817
    • 108963-16-2
    • MDL: MFCD00191688
    • Inchi: 1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3
    • InChI Key: YJIUOKPKBPEIMF-UHFFFAOYSA-N
    • SMILES: S(C)(=O)(=O)OC(COS(C)(=O)=O)CCOS(C)(=O)=O

Computed Properties

  • Exact Mass: 339.99600
  • Monoisotopic Mass: 339.99564560g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 9
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.1
  • Topological Polar Surface Area: 155

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.501
  • Melting Point: 64 °C
  • Boiling Point: 638.2°C at 760 mmHg
  • Flash Point: 339.8°C
  • Refractive Index: 1.495
  • PSA: 155.25000
  • LogP: 1.91610
  • Solubility: Not determined

1,2,4-Tris(methanesulfonyloxy)butane Pricemore >>

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